molecular formula C14H19NO2 B219717 2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol CAS No. 112661-59-3

2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol

Cat. No. B219717
CAS RN: 112661-59-3
M. Wt: 336.5 g/mol
InChI Key: AIGZUIVVXKXMDB-KTMPAPRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and is commonly referred to as "compound X" in the scientific community.

Scientific Research Applications

Asymmetric Synthesis and Applications

The compound has been utilized in asymmetric synthesis studies. For instance, Meilert, Pettit, and Vogel (2004) explored its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are important in pharmaceutical research. Their work demonstrated high stereo- and enantioselectivity in the synthesis processes, contributing to advancements in the efficient production of complex molecular structures with potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).

Synthesis of Epoxy Group-Containing Compounds

Research by Dmitrieva, Nikitina, Albanov, and Nedolya (2005) involved the compound in reactions leading to the formation of epoxy group-containing compounds. Their study provided insights into the transformation of these compounds under various conditions, which is significant in the development of materials and chemicals with industrial applications (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).

Marine Biology and Cancer Research

In marine biology and cancer research, the compound has been investigated for its cytotoxicity towards marine P388 lymphocytic leukemia and human cancer cell lines. The study by Meilert, Pettit, and Vogel (2004) demonstrated the potential of derivatives of this compound in inhibiting cancer cell growth, highlighting its relevance in oncology research (Meilert, Pettit, & Vogel, 2004).

Exploration in Organic Chemistry

Furthermore, the compound's structure and reactivity have been explored in various organic chemistry studies, contributing to a deeper understanding of complex organic synthesis processes. This includes research on oxetane formation, vinyl ethers, and the synthesis of glycerin carbonate-based intermediates, which are critical in the development of new organic synthesis methodologies and materials (Mosimann & Vogel, 2000); (Benyahya et al., 2011).

properties

CAS RN

112661-59-3

Molecular Formula

C14H19NO2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[(13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol

InChI

InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15?,16?,18+,19?,20?/m0/s1

InChI Key

AIGZUIVVXKXMDB-KTMPAPRXSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O

SMILES

CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O

Canonical SMILES

CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O

synonyms

stolonidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
Reactant of Route 2
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
Reactant of Route 3
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
Reactant of Route 4
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
Reactant of Route 5
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
Reactant of Route 6
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol

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